
I+/--(1-Amino-1-methylethyl)-2-naphthalenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a methyl group, and a naphthalene ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-carbaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of naphthalene-2-carbaldehyde reacting with the amino group of 2-amino-2-methylpropan-1-ol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-2-METHYL-1-PROPANOL: This compound lacks the naphthalene ring and has different chemical properties and applications.
N-BENZYL-2-AMINO-2-METHYL-1-PROPANOL: This compound has a benzyl group instead of a naphthalene ring, leading to different reactivity and uses.
Uniqueness
The presence of the naphthalene ring in 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for various applications in research and industry.
Properties
CAS No. |
77740-82-0 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-amino-2-methyl-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H17NO/c1-14(2,15)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,16H,15H2,1-2H3 |
InChI Key |
XLPBBGJXSXJISD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC2=CC=CC=C2C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


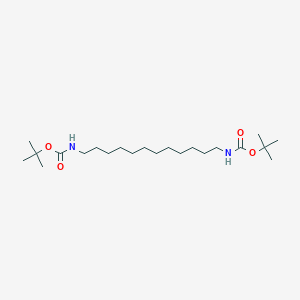

![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
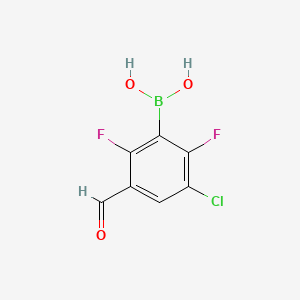
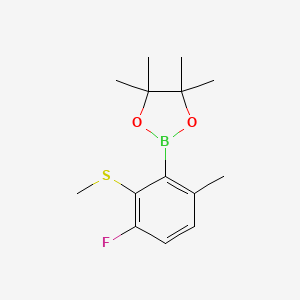

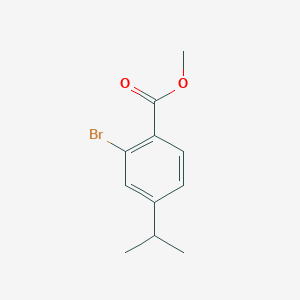
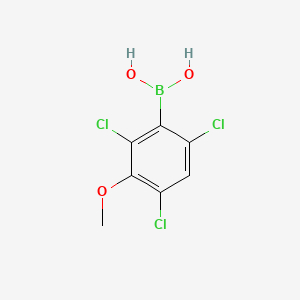
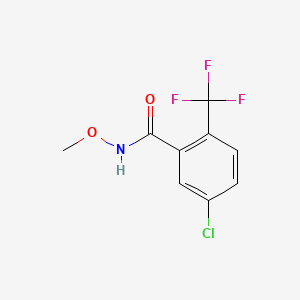
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)


